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molecular formula C11H12O3 B3340126 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 25435-10-3

3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B3340126
M. Wt: 192.21 g/mol
InChI Key: WFOLEQGOHRSJHA-UHFFFAOYSA-N
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Patent
US04254056

Procedure details

A 281 g sample of 3-hydroxy-5,6,7,8-tetrahydro-2-naphthoic acid was dissolved in 1.4 l of methanol, and while hydrogen chloride gas was supplied, the solution was first exposed to room temperature for 2 hours, and then heated at 60° to 70° C. for 4 hours. Methanol was distilled off under vacuum, water was added to the residue, which was then extracted with ethyl acetate. The ethyl acetate layer was washed with sodium bicarbonate until it became neutral, and then it was dehydrated and concentrated. The residual oily product was distilled under vacuum to provide 279 g of the title compound (1) having the following physical properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.Cl.[CH3:16]O>>[CH3:16][O:13][C:12]([C:3]1[C:2]([OH:1])=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=CC=2CCCCC2C1)C(=O)O
Name
Quantity
1.4 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° to 70° C. for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off under vacuum, water
ADDITION
Type
ADDITION
Details
was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with sodium bicarbonate until it
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residual oily product was distilled under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=CC=2CCCCC2C=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 279 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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